N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Vue d'ensemble
Description
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a chemical compound with potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has been found to exhibit interesting pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various protein kinases, including MAPK/ERK, JNK, and p38. It has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis. It has also been found to reduce inflammation and oxidative stress in various animal models. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is its potential use as a tool compound for studying the role of protein kinases and NF-κB in various biological processes. It can also be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One direction is the development of more potent and selective inhibitors of protein kinases and NF-κB based on this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, the potential use of this compound as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases should be further explored.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves a multi-step process. The starting material is 4-bromoaniline, which is reacted with ethyl acetoacetate to form 4-bromo-phenyl-ethylacetoacetate. This intermediate is then treated with hydrazine hydrate to obtain 4-bromo-phenyl-hydrazine. The final step involves the reaction of 4-bromo-phenyl-hydrazine with 2-chloroacetyl chloride to form this compound.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been found to exhibit various pharmacological activities. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as an inhibitor of protein kinases. It has also been found to have antioxidant and neuroprotective effects.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTOLJCURCIUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320256 | |
Record name | N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823987 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
890583-21-8 | |
Record name | N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.